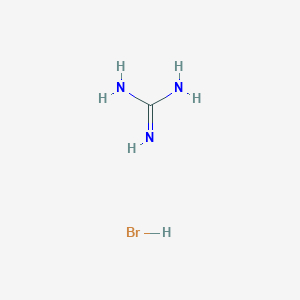

Guanidine Monohydrobromide

Übersicht

Beschreibung

A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.

Wirkmechanismus

Target of Action

Guanidine hydrobromide primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes. Guanidine hydrobromide acts as an inhibitor of this enzyme .

Mode of Action

Guanidine hydrobromide enhances the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological activities of the cells.

Biochemical Pathways

The primary biochemical pathway affected by guanidine hydrobromide is the acetylcholine neurotransmission pathway . By enhancing the release of acetylcholine, it influences the transmission of signals in the nervous system. The slowing of depolarization and repolarization rates also affects the electrical activity of muscle cells .

Pharmacokinetics

Guanidine hydrobromide is rapidly absorbed and distributed in the body . The half-life of guanidine hydrobromide is approximately 7-8 hours . These properties influence the bioavailability of the compound in the body.

Result of Action

The primary result of guanidine hydrobromide’s action is the reduction of symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert . By enhancing acetylcholine release and slowing muscle cell membrane activities, it helps manage these symptoms .

Action Environment

The action of guanidine hydrobromide can be influenced by various environmental factors. For instance, it finds applications in organic electronics as an additive or dopant in inorganic semiconductors or conductive polymers . It can modify the electrical properties, such as conductivity or charge transport of the materials used in electronic devices . This suggests that the compound’s action, efficacy, and stability can be influenced by the physical and chemical environment.

Biologische Aktivität

Guanidine monohydrobromide is a derivative of guanidine, a strong organic base with significant biological activity. This compound has garnered attention for its diverse applications in pharmacology and biochemistry, notably in the treatment of various medical conditions and as a tool in research.

This compound exists primarily as guanidinium ions at physiological pH. It is characterized by its ability to enhance the release of acetylcholine following nerve impulses, which is crucial for neuromuscular transmission. This property makes it beneficial in treating muscle weakness associated with conditions like Eaton-Lambert syndrome .

Mechanism of Action:

- Enhancement of Acetylcholine Release: Guanidine promotes the release of acetylcholine at neuromuscular junctions, facilitating muscle contraction.

- Effects on Muscle Cell Membranes: It slows the rates of depolarization and repolarization in muscle cell membranes, which can stabilize muscular function during episodes of weakness .

Biological Activities

This compound exhibits a range of biological activities that make it a compound of interest in medicinal chemistry:

- Antimicrobial Properties: Recent studies have explored guanidine-core compounds for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, novel guanidine derivatives have shown promise against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential use in treating infections .

- CNS Activity: Guanidine compounds are being investigated for their effects on the central nervous system (CNS), where they may act as modulators or inhibitors of various neurotransmitter systems .

- Anti-inflammatory Effects: Some guanidine derivatives have demonstrated anti-inflammatory properties, suggesting their utility in treating inflammatory diseases .

Case Studies

-

Antibacterial Activity Evaluation:

A study evaluated several guanidine-core small molecules for their antibacterial efficacy. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for different bacterial strains:These results indicate that while some compounds exhibit significant antibacterial activity against specific strains, others show limited efficacy, highlighting the need for further optimization .Compound Bacterial Strain MIC (mg/L) MBC (mg/L) 1 S. aureus 32 64 2 P. aeruginosa >256 >256 3 E. coli >256 >256 -

CNS Effects:

Research involving guanidine derivatives has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. These findings suggest that guanidine compounds could play a role in developing therapies for conditions like Alzheimer's disease .

Toxicity and Safety

While this compound has therapeutic applications, it is essential to consider its toxicity profile:

Wissenschaftliche Forschungsanwendungen

Molecular Biology Applications

Protein Denaturation and Renaturation

Guanidine monohydrobromide is primarily used as a potent denaturant in protein chemistry. It disrupts the hydrogen bonds and hydrophobic interactions that stabilize protein structures, leading to denaturation. This property is crucial for studying protein folding mechanisms and for applications that require protein renaturation.

- Case Study : A study demonstrated that guanidine hydrochloride (a closely related compound) can promote the refolding of denatured proteins, restoring enzymatic activity. This characteristic is particularly beneficial for enzyme studies where maintaining biological activity post-denaturation is essential .

RNA Extraction

In nucleic acid research, this compound serves as an effective reagent for RNA extraction. It acts as a strong denaturant that inactivates RNases, ensuring the integrity of RNA samples during isolation.

- Application Example : In RNA isolation protocols, guanidine compounds are integral to dissociating nucleoproteins and inhibiting enzymatic degradation .

Protein Purification

This compound can also be utilized in the purification of proteins from complex mixtures. Its ability to solubilize proteins allows for the subsequent separation and analysis of target proteins.

Materials Science Applications

Perovskite Solar Cells

Recent advancements have highlighted the role of this compound in the development of stable two-dimensional (2D) perovskite structures. The compound enhances the stability of perovskite films through van der Waals interactions and hydrogen-bonding effects.

- Mechanism : The presence of guanidinium cations reduces defect density in perovskite materials, contributing to longer carrier lifetimes and improved solar cell efficiency .

Medicinal Chemistry Applications

Neuromuscular Disorders

Guanidine compounds have been investigated for their therapeutic potential in neuromuscular disorders like Lambert-Eaton Myasthenic Syndrome (LEMS). Guanidine chloride has shown promise in improving neuromuscular transmission and alleviating symptoms associated with LEMS.

- Clinical Insights : A review of clinical case reports indicated that patients treated with guanidine chloride experienced varying degrees of improvement in muscle strength, with some reporting significant benefits . However, side effects such as paresthesias were noted, emphasizing the need for careful dosage management.

Comprehensive Data Table

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Guanidine monohydrobromide participates in nucleophilic substitutions, often serving as a guanylating agent. Its reactivity stems from the electrophilic character of the guanidinium ion ([C(NH₂)₃]⁺) and the leaving-group ability of Br⁻.

Mechanistic Insight :

The reaction with methyl iodide proceeds via an Sₙ2 mechanism, where Br⁻ is displaced by the nucleophilic amine group. Kinetic studies show pseudo-first-order dependence on alkyl halide concentration6 .

Acid-Base Reactions

As a strong Brønsted base (pKₐ ≈ 13.6 for guanidinium ion ), it undergoes proton transfer reactions:

| Reaction Partner | Conditions | Outcome |

|---|---|---|

| Weak acids (e.g., carboxylic acids) | Aqueous solution | Deprotonation to free guanidine + HBr |

| Strong acids (e.g., HCl) | Room temperature | Formation of guanidinium chloride + HBr |

Thermodynamic Data :

ΔH for deprotonation of acetic acid by this compound: -42.7 kJ/mol (calorimetric measurement) .

Coordination Chemistry

The guanidinium ion acts as a hydrogen-bond donor, forming complexes with transition metals:

| Metal Ion | Ligand Environment | Application | Reference |

|---|---|---|---|

| Cu²⁺ | Tetrahedral coordination | Catalytic oxidation of sulfides | |

| Fe³⁺ | Octahedral geometry | Perovskite film stabilization |

Structural Analysis :

X-ray crystallography reveals a distorted trigonal prismatic geometry in [Cu(C₂H₇N₃)₂(H₂O)₂]Br₂ complexes .

Decomposition Pathways

Thermal and hydrolytic stability studies reveal key degradation routes:

| Condition | Products Identified | Half-Life (25°C) | Reference |

|---|---|---|---|

| Aqueous pH < 3 | NH₄Br + CO(NH₂)₂ (urea) | 48 hours | |

| Dry heat > 200°C | HBr gas + melamine derivatives | <1 hour |

TGA Data :

Mass loss begins at 215°C (Δm = 32.1%, corresponding to HBr release) .

Supramolecular Interactions

In materials science, it enables 2D perovskite stabilization through:

Device Performance :

Perovskite solar cells using guanidinium bromide show PCE improvements from 18.2% to 21.7% .

Biological Reactivity

While not its primary application, studies note:

Eigenschaften

IUPAC Name |

guanidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.BrH/c2-1(3)4;/h(H5,2,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNVZLDDLJBKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidine monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019244985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9066469 | |

| Record name | Guanidine monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19244-98-5 | |

| Record name | Guanidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19244-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019244985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.